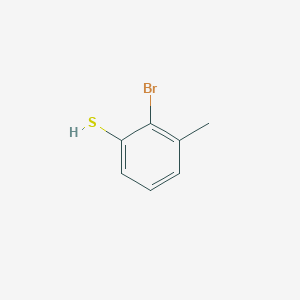

2-Bromo-3-methylthiophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZXIPKHWMGBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Methylthiophenol

Approaches to Construct the 2-Bromo-3-methylthiophenol Core

The fundamental structure of this compound can be assembled through two main strategies: forming the carbon-sulfur bond on a brominated precursor or introducing the bromine atom onto a sulfur-containing aromatic ring.

Thiolation of Pre-Brominated Methylbenzenes

One logical precursor for the synthesis of this compound is 2,6-dibromotoluene (B1294787). nih.govsigmaaldrich.comscbt.com This approach involves a nucleophilic aromatic substitution reaction where one of the bromine atoms is selectively replaced by a thiol group. The reaction typically employs a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or a thiolate equivalent.

The selectivity of this reaction is crucial, as the two bromine atoms in 2,6-dibromotoluene are in sterically hindered positions. The reaction conditions, including the choice of solvent, temperature, and the nature of the sulfur nucleophile, would need to be carefully controlled to favor monosubstitution over disubstitution. The presence of the methyl group at the 3-position can also influence the reactivity of the adjacent bromine atoms.

A generalized reaction scheme is presented below:

Scheme 1: Proposed Thiolation of 2,6-DibromotolueneHypothetical reaction conditions and yields would need to be determined experimentally.

Regioselective Bromination of Methylthiophenol Isomers

An alternative strategy involves the direct bromination of 3-methylthiophenol. In this approach, the regioselectivity of the electrophilic aromatic substitution is governed by the directing effects of the existing methyl and thiol substituents. The thiol group is a strongly activating, ortho-, para-directing group, while the methyl group is a less activating, ortho-, para-director.

The bromination would be expected to occur at the positions most activated by the thiol group. The potential positions for bromination on 3-methylthiophenol are positions 2, 4, and 6. The steric hindrance from the methyl group at position 3 might influence the distribution of the bromo-isomers. To achieve the desired this compound, the reaction conditions would need to favor substitution at the 2-position. This could involve the use of specific brominating agents, catalysts, or solvent systems to control the regioselectivity. For instance, the use of N-bromosuccinimide (NBS) is a common method for the bromination of thiophenes and other activated aromatic rings. sigmaaldrich.comchemicalbook.comontosight.ai

Functional Group Interconversions for Thiol Introduction

Functional group interconversion (FGI) offers powerful alternative routes for the synthesis of this compound, often starting from more readily available precursors.

One of the most effective methods for converting a phenol (B47542) to a thiophenol is the Newman-Kwart rearrangement . wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to yield the thiophenol. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would begin with the corresponding phenol, 2-bromo-3-methylphenol. chemicalbook.com The phenol is first converted to an O-(2-bromo-3-methylphenyl) dialkylthiocarbamate, which upon heating, rearranges to the S-aryl isomer. Subsequent hydrolysis affords the target thiophenol.

Another potential FGI route involves the diazotization of 2-bromo-3-methylaniline. nih.govsigmaaldrich.com The resulting diazonium salt can then be treated with a sulfur-containing reagent, such as potassium ethyl xanthate, followed by hydrolysis to furnish the thiophenol. This method is a well-established procedure for introducing a thiol group onto an aromatic ring.

Advanced Synthetic Protocols and Optimization Strategies

To improve the efficiency, safety, and environmental impact of the synthesis of this compound, modern synthetic techniques are being considered.

Microwave-Assisted Synthesis Relevant to Thiophenol Derivatives

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and often improving yields. researchgate.netresearchgate.netrsc.org In the context of thiophenol derivative synthesis, microwave irradiation can significantly reduce the high temperatures and long reaction times typically required for reactions like the Newman-Kwart rearrangement. jk-sci.com The efficient energy transfer leads to rapid heating of the reaction mixture, which can enhance the rate of intramolecular rearrangement.

Microwave technology has also been successfully applied to various cross-coupling reactions and the synthesis of sulfur-containing heterocycles, suggesting its potential utility in the thiolation of pre-brominated methylbenzenes or in the functional group interconversion steps. acs.orgnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Newman-Kwart Rearrangement

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Temperature | High (e.g., 200-250 °C) | Controlled, rapid heating |

| Yield | Moderate to good | Often improved |

| Side Products | Potential for increased byproducts due to prolonged high temperatures | Generally reduced |

This table presents generalized data based on literature for similar reactions and is for illustrative purposes.

Scale-Up Considerations in this compound Preparation

For methods involving high temperatures, such as the classical Newman-Kwart rearrangement, ensuring uniform heating and temperature control in large reactors is critical to prevent decomposition and the formation of impurities. The development of catalytic or milder methods, such as the photoredox-mediated Newman-Kwart rearrangement, could be highly advantageous for scale-up as they often require less energy and offer better control. acs.orgnih.gov

The choice of solvents and reagents is also a major factor. For industrial applications, the use of environmentally benign solvents and the ability to recycle catalysts are increasingly important. google.com Purification of the final product on a large scale would also need to be optimized, potentially involving distillation or recrystallization, to achieve the desired purity for subsequent applications.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dibromotoluene |

| Sodium hydrosulfide |

| 3-Methylthiophenol |

| N-Bromosuccinimide |

| 2-Bromo-3-methylphenol |

| O-(2-bromo-3-methylphenyl) dialkylthiocarbamate |

| S-(2-bromo-3-methylphenyl) dialkylthiocarbamate |

| 2-Bromo-3-methylaniline |

Chemical Reactivity and Transformation Studies of 2 Bromo 3 Methylthiophenol

Reactions Involving the Thiol (-SH) Group

The thiol group is a key functional group that dictates a significant portion of the reactivity of 2-bromo-3-methylthiophenol. Its nucleophilic nature and susceptibility to oxidation are central to its chemical transformations.

Nucleophilic Reactivity and Derivatization of the Thiol Group

The sulfur atom in the thiol group of this compound is highly nucleophilic, readily participating in reactions with various electrophiles. This reactivity allows for the synthesis of a wide range of derivatives. For instance, thiols can react with alkyl halides to form thioethers, a reaction driven by the strong nucleophilicity of the thiolate anion formed under basic conditions. chemistrysteps.com

In a specific application, 2-bromo-3-methylbenzenethiol has been used in thioglycosylation reactions. For example, it was reacted with a protected galactosamine chloride to synthesize a key S-GalNAc aryl bromide intermediate. nih.gov This reaction highlights the utility of the thiol group in forming carbon-sulfur bonds, which are important in medicinal chemistry for creating analogs of biologically active molecules. nih.gov

The nucleophilicity of thiols is also harnessed in Michael additions, where they add to α,β-unsaturated carbonyl compounds. mdpi.com This reaction, known as the thia-Michael addition, is a reliable method for forming carbon-sulfur bonds and is a cornerstone in the synthesis of various organosulfur compounds. mdpi.com

Controlled Oxidation Pathways of the Thiol Functionality

The thiol group is susceptible to oxidation, and the outcome of the oxidation reaction can be controlled to yield different sulfur-containing functional groups. Mild oxidation of thiols typically leads to the formation of disulfides (R-S-S-R). This process can be reversed by reduction, highlighting the dynamic nature of the thiol-disulfide equilibrium.

Further oxidation under stronger conditions can convert the thiol group into sulfinic acids (R-SO₂H) and ultimately to sulfonic acids (R-SO₃H). chemistrysteps.com The specific products formed depend on the oxidizing agent used and the reaction conditions. For instance, hydrogen peroxide in the presence of a titanium tetrachloride catalyst has been used for the direct synthesis of "symmetrical" thiosulfonates from thiols. researchgate.net

Formation of Various Organosulfur Compounds

The reactivity of the thiol group in this compound serves as a gateway to a diverse array of organosulfur compounds. The formation of thioethers and disulfides has already been mentioned. Additionally, the thiol group can participate in the formation of thioacetals and thioketals through reaction with aldehydes and ketones. chemistrysteps.com

The synthesis of phenothiazines, a class of compounds with significant pharmacological activity, can also involve thiophenol derivatives. d-nb.inforesearchgate.net For example, 3-bromo-1-methylphenothiazines have been synthesized through the Smiles rearrangement of diphenyl sulfides, which are in turn prepared by the condensation of 2-amino-5-bromo-3-methylbenzenethiol with a halonitrobenzene. d-nb.inforesearchgate.net

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring of this compound provides another handle for chemical modification, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Nucleophilic Displacement Reactions on the Aryl Bromide

While less common than for activated aryl halides, nucleophilic aromatic substitution (SₙAr) can occur at the bromine-bearing carbon of this compound under certain conditions. The success of such reactions often depends on the nature of the nucleophile and the presence of activating groups on the aromatic ring.

Research has shown that thiols can displace a nitro group in SₙAr reactions of activated nitroarenes. rhhz.net While this is not a direct displacement of bromide, it highlights the ability of thiols to act as nucleophiles in aromatic substitution reactions. In the context of this compound, a strong nucleophile under forcing conditions might be required to displace the bromide.

Transformations of the Aromatic Methyl Group

The methyl group attached to the aromatic ring of this compound is a site for potential chemical modification, allowing for the introduction of new functionalities.

While direct experimental studies on the selective side-chain functionalization of this compound are not extensively documented in publicly available literature, the reactivity of the methyl group can be inferred from general principles of organic chemistry. The methyl group on an aromatic ring, such as in toluene (B28343) (methylbenzene), can undergo free-radical substitution, particularly in the presence of UV light or a radical initiator. jcu.edu This type of reaction allows for the introduction of halogens into the methyl group, leading to the formation of halomethyl, dihalomethyl, and trihalomethyl derivatives. jcu.edu

For this compound, a similar approach could theoretically yield (chloromethyl) or (bromomethyl) derivatives. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide is a common method for benzylic bromination. This would transform the methyl group into a bromomethyl group, a versatile handle for further synthetic modifications. The resulting 2-bromo-3-(bromomethyl)thiophenol could then serve as a precursor for a variety of other functional groups through nucleophilic substitution reactions.

It is important to note that the conditions for such reactions would need to be carefully controlled to avoid competing reactions on the aromatic ring or with the thiol group. The thiol group is susceptible to oxidation, which could lead to the formation of disulfides or other sulfur-containing byproducts.

Electrophilic Aromatic Substitution Patterns of the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. The position at which an incoming electrophile will attack is directed by the combined electronic effects of the existing substituents: the bromo, methyl, and thiol groups.

The directing effects of these groups are as follows:

Bromo group (-Br): This is a deactivating, ortho, para-directing group. libretexts.org It withdraws electron density from the ring through its inductive effect, making the ring less reactive towards electrophiles, but directs incoming electrophiles to the positions ortho and para to itself.

Methyl group (-CH₃): This is an activating, ortho, para-directing group. youtube.com It donates electron density to the ring through hyperconjugation, making the ring more reactive and directing electrophiles to the ortho and para positions.

Thiol group (-SH): This is an activating, ortho, para-directing group. It can donate electron density to the ring through resonance.

In this compound, the substituents are located at positions 1 (hypothetically, for numbering), 2, and 3. The positions on the ring are C4, C5, and C6. The directing effects of the bromo, methyl, and thiol groups will collectively influence the regioselectivity of electrophilic substitution. The powerful activating and directing effect of the thiol and methyl groups would likely dominate over the deactivating effect of the bromine atom. The steric hindrance from the existing substituents would also play a crucial role in determining the final product distribution.

Considering the directing effects, electrophilic attack would be most favored at the positions activated by the electron-donating groups and least sterically hindered. The C6 position is para to the bromine and ortho to the thiol group, making it a likely site for substitution. The C4 position is ortho to the methyl group and meta to the bromine and thiol groups. The C5 position is meta to the methyl group and para to the thiol group. A comprehensive analysis of the resonance structures of the intermediates would be necessary to predict the major product(s) with high accuracy.

Rearrangement Pathways of this compound and its Derivatives

Derivatives of this compound can undergo intramolecular rearrangements, leading to the formation of new heterocyclic structures. A notable example is the Smiles rearrangement, which has been studied in derivatives of the closely related compound, 2-amino-5-bromo-3-methylbenzenethiol. d-nb.inforesearchgate.netresearchgate.net

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In the context of derivatives of 2-amino-5-bromo-3-methylbenzenethiol, this rearrangement has been utilized for the synthesis of 3-bromo-1-methylphenothiazines. d-nb.inforesearchgate.netresearchgate.net The general process involves the condensation of 2-amino-5-bromo-3-methylbenzenethiol with a substituted o-halonitrobenzene to form a diphenyl sulfide (B99878). This intermediate, upon treatment with a base, undergoes the Smiles rearrangement to yield a phenothiazine (B1677639) derivative. d-nb.info

A study by Gautam et al. describes the synthesis of 3-bromo-1-methyl-7-substituted phenothiazines via the Smiles rearrangement of 5-bromo-2-formamido-3-methyl-2'-nitro-4'-substituted diphenylsulfides. d-nb.info The precursor diphenylsulfides were obtained by the condensation of 2-amino-5-bromo-3-methylbenzenethiol with substituted o-halonitrobenzenes. d-nb.info

Interestingly, when halonitrobenzenes containing a nitro group at both ortho positions to the reactive halogen atom were used, the Smiles rearrangement and subsequent ring closure occurred in situ to directly yield a 9-nitrophenothiazine derivative. d-nb.inforesearchgate.net This is attributed to the combined resonance and inductive effects of the two nitro groups, which facilitate the intramolecular nucleophilic attack. d-nb.info

The following table summarizes the physical data for some of the synthesized diphenylsulfide intermediates and the resulting phenothiazine products from the work of Gautam et al. researchgate.net

| Compound | R | R' | Molecular Formula | Melting Point (°C) | Yield (%) |

| 3a | H | H | C₁₃H₁₁BrN₂O₂S | 142 | 68 |

| 3b | H | CH₃ | C₁₄H₁₃BrN₂O₂S | 155 | 70 |

| 3c | H | OCH₃ | C₁₄H₁₃BrN₂O₃S | 162 | 65 |

| 3d | H | Cl | C₁₃H₁₀BrClN₂O₂S | 170 | 72 |

| 5a | H | H | C₁₃H₉BrN₂O₂S | 180 | 60 |

| 5b | H | CH₃ | C₁₄H₁₁BrN₂O₂S | 192 | 62 |

| 5c | H | OCH₃ | C₁₄H₁₁BrN₂O₃S | 205 | 58 |

| 5d | H | Cl | C₁₃H₈BrClN₂O₂S | 212 | 65 |

Table 1: Physical data of synthesized 2-amino-5-bromo-3-methyl-2'-nitro-4'-substituted diphenylsulfides (3a-d) and 3-bromo-1-methyl-7-substituted phenothiazines (5a-d). researchgate.net

This research highlights a significant reaction pathway for derivatives of this compound, demonstrating their utility as precursors for complex heterocyclic systems like phenothiazines, which are of interest for their potential biological activities. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-Bromo-3-methylthiophenol is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the phenolic hydroxyl proton. The aromatic region will show complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the bromo, methylthio, and hydroxyl substituents. The methylthio group (-SCH₃) will appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. The phenolic proton (-OH) will also present as a singlet, though its chemical shift can be broad and variable depending on the solvent and concentration.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The spectrum for this compound would display signals for the six aromatic carbons and the one methyl carbon. The carbon atom attached to the bromine (C-Br) is expected to be deshielded, appearing at a characteristic chemical shift. Similarly, the carbons bonded to the hydroxyl (-OH) and methylthio (-SCH₃) groups will have their resonances influenced by these substituents.

Expected NMR Data for this compound

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic Protons | 6.8 - 7.5 | Multiplet | Ar-H |

| Methyl Protons | 2.0 - 2.5 | Singlet | -SCH₃ |

| Phenolic Proton | 4.5 - 6.0 | Singlet (broad) | -OH |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment | |

| Aromatic Carbons | 110 - 160 | Ar-C |

Note: The expected chemical shifts are estimations based on general principles and data from similar compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern on the aromatic ring, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent aromatic protons, helping to piece together the structure of the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the signals of the aromatic protons to their corresponding carbon atoms. bio-rad.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the quaternary carbons (those without attached protons) and for confirming the placement of the bromo, methylthio, and hydroxyl groups on the aromatic ring by observing correlations from the methyl protons and the aromatic protons to the substituted carbons.

Molecular Mass Determination and Fragmentation Studies via Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity. nist.gov

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom, the methyl group from the thiomethyl moiety, or the entire methylthio group.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | Identity |

|---|---|---|

| [M]⁺ | 218 | Molecular Ion |

| [M+2]⁺ | 220 | Molecular Ion with ⁸¹Br |

| [M-Br]⁺ | 139 | Loss of Bromine |

| [M-CH₃]⁺ | 203 | Loss of a Methyl Radical |

Note: The m/z values are calculated based on the most abundant isotopes. The relative intensities of the fragment ions would depend on their stability.

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-S stretching vibration of the methylthio group would likely appear in the fingerprint region, typically around 600-800 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is expected to be in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹. nist.govnist.gov

Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Phenolic -OH | 3200 - 3600 (broad) | O-H Stretch |

| Aromatic C-H | 3000 - 3100 | C-H Stretch |

| Aromatic C=C | 1450 - 1600 | C=C Stretch |

| C-S | 600 - 800 | C-S Stretch |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted phenols and thiophenols typically exhibit characteristic absorption bands in the ultraviolet region. researchgate.netaip.org The spectrum of this compound is expected to show absorptions arising from π→π* transitions within the benzene ring. The presence of the hydroxyl, methylthio, and bromo substituents will cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene, moving them to longer wavelengths. mdpi.comzenodo.org The exact positions of the absorption maxima would be sensitive to the solvent polarity.

Other Advanced Characterization Methodologies (e.g., Electron Spin Resonance for mechanistic insights)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species that have unpaired electrons, such as radicals. nih.gov While this compound itself is not a radical, ESR could be employed to study its radical cation or to investigate reaction mechanisms involving radical intermediates derived from it. For instance, in studies of oxidation or photolysis, ESR could detect and characterize any resulting thiyl radicals, providing insights into the reactivity and stability of these transient species. nih.govcdnsciencepub.comtdl.org

Computational and Theoretical Investigations of 2 Bromo 3 Methylthiophenol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the electronic structure and various molecular properties of 2-bromo-3-methylthiophenol. These calculations provide a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.net For substituted thiophenols, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been employed to study properties like bond dissociation energies (BDEs) of the S-H bond. researchgate.net Studies on similar molecules, such as substituted phenols, have shown that DFT calculations can accurately predict molecular geometries and other properties. For instance, calculations at the B3LYP/6-311G(d,p) level have been used to optimize geometries and predict electrostatic potential maps. The choice of functional and basis set is crucial for obtaining accurate results, and various combinations are often tested to validate the computational model. mdpi.comtorvergata.it

Ab Initio and Semiempirical Computational Methods

In addition to DFT, ab initio and semiempirical methods offer alternative approaches for studying molecular properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide high accuracy but are computationally more demanding. researchgate.net For instance, unrestricted MP2 (UMP2) calculations have been used alongside DFT to study the S-H bond dissociation enthalpies in substituted thiophenols. researchgate.net

Semiempirical methods, like AM1, offer a faster, though less accurate, means of studying molecular systems, which can be particularly useful for larger molecules or for preliminary analyses. jst.go.jp These methods have been applied to study reaction paths and transition states in related aromatic compounds. jst.go.jp The choice between these methods often depends on the desired balance between accuracy and computational cost.

Prediction of Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting the reactivity of this compound and elucidating potential reaction mechanisms. By analyzing the electronic structure, one can identify sites susceptible to electrophilic or nucleophilic attack. For instance, the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl and thiol groups influence the electron density distribution on the aromatic ring, thereby directing the course of substitution reactions.

The study of carbocation intermediates is crucial in understanding many organic reactions. jcu.edu For example, in reactions involving carbocation formation, the stability of the intermediate often dictates the major product. jcu.eduquora.com Computational modeling can predict the relative stabilities of different potential carbocations and any likely rearrangements, such as hydride or methyl shifts. jcu.edu Furthermore, the mechanisms of reactions like bromination can be investigated to understand product distributions. sciencemadness.org

Thermodynamic and Kinetic Studies of Chemical Transformations

Computational chemistry allows for the determination of thermodynamic and kinetic parameters of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, one can estimate the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction. nih.gov These thermodynamic data indicate the spontaneity and position of equilibrium of a chemical process.

Kinetic studies involve the calculation of activation energies, which determine the rate of a reaction. For example, the dissolution kinetics of metal oxides using substituted thiophenols have been studied, revealing zero-order kinetics and providing insights into the rate-determining step through Eyring analysis. researchgate.net Such studies often involve a combination of experimental measurements and computational modeling to propose a detailed reaction mechanism. researchgate.net

Acidity and Basicity Predictions for the Thiol Moiety (pKa calculations)

The acidity of the thiol group (S-H) in this compound, represented by its pKa value, is a critical parameter influencing its reactivity and biological activity. tandfonline.com Quantum chemical methods can be employed to predict the pKa of thiols with considerable accuracy. tandfonline.comresearchgate.net These methods typically involve calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often water.

Various computational approaches, including DFT (e.g., B3LYP/6-31+G*) and semiempirical (e.g., RM1) methods, combined with solvent models like SM8, have been successfully used to estimate the pKa of a wide range of thiols. nih.govresearchgate.net The accuracy of these predictions is often validated by comparing the calculated values with experimental data for related compounds. mdpi.comnih.gov For substituted phenols, which are analogous to thiophenols, DFT calculations incorporating explicit solvent molecules have been shown to yield highly accurate pKa values. mdpi.comtorvergata.it

Table 1: Predicted Acidity of Thiophenol Derivatives

| Compound | Experimental pKa | Computational Method | Predicted pKa |

|---|---|---|---|

| Benzenethiol | 6.52 | DFT/B3LYP | N/A |

| 4-Methylbenzenethiol | 6.82 | DFT/B3LYP | N/A |

| 4-Chlorobenzenethiol | 6.14 | DFT/B3LYP | N/A |

| 4-Methoxybenzenethiol | 6.78 | DFT/B3LYP | N/A |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior and conformational preferences of this compound over time. mdpi.comnih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its potential energy surface and the identification of stable conformations.

Conformational analysis of substituted thiophenols and related molecules has been performed using both experimental techniques like NMR spectroscopy and computational methods. cdnsciencepub.comresearchgate.netcdnsciencepub.com For instance, the internal rotational barrier of the C-S bond in substituted thioanisoles has been determined using long-range spin-spin coupling constants and compared with results from STO-3G MO calculations. cdnsciencepub.com Such studies reveal how substituents on the benzene (B151609) ring influence the preferred orientation of the sulfur-containing group. For this compound, MD simulations would allow for the analysis of the rotational barriers around the C-S and C-C bonds, providing insight into the molecule's flexibility and the relative energies of different conformers.

Information regarding "this compound" is not available in the public domain.

Extensive research efforts to gather information on the chemical compound "this compound" have revealed a significant lack of available data within publicly accessible sources. Search results consistently and overwhelmingly redirect to a different, though similarly named, compound: "2-Bromo-3-methylthiophene." These two substances are structurally distinct, with the former being a substituted benzene derivative containing a thiol group and the latter being a substituted five-membered sulfur-containing heterocycle.

Due to the absence of specific, verifiable research findings and applications for "this compound," it is not possible to generate the requested article focusing on its role as a chemical building block, precursor for advanced intermediates, utility in heterocyclic systems, or integration into materials science.

One related compound, 2-amino-5-bromo-3-methylbenzenethiol, has been documented in the synthesis of phenothiazine (B1677639) derivatives, indicating that substituted bromomethyl-thiophenols are utilized in specialized chemical synthesis. d-nb.info However, this single data point is insufficient to construct the detailed, multi-section article as per the provided outline for "this compound" itself.

Therefore, the content for the requested article cannot be generated at this time. Further investigation would require access to specialized, non-public chemical research databases or newly published primary literature specifically addressing the synthesis and application of "this compound."

Derivatives and Analogues of 2 Bromo 3 Methylthiophenol: Synthesis and Research Significance

Synthesis of Variously Substituted Thiophenol Derivatives

The synthesis of polysubstituted thiophenols like 2-Bromo-3-methylthiophenol can be approached through several established methodologies, typically involving the introduction of the thiol group onto a pre-functionalized aromatic ring or the modification of a simpler thiophenol.

One general and historic route to thiophenols involves the reduction of the corresponding phenylsulfonyl chloride. google.com This process typically involves reacting the sulfonyl chloride with a reducing agent like hydrazine (B178648) to form an intermediate disulfide, which is then cleaved to yield the thiophenol. google.com

More contemporary methods often rely on transition-metal-catalyzed C-S bond formation. For instance, aryl halides can be converted to aryl thiols using a copper-catalyzed reaction with a sulfur source like sodium sulfide (B99878) (Na₂S·9H₂O). beilstein-journals.org This approach is valuable for its directness and avoids the need for strong bases or ligands in some cases.

Another powerful strategy involves the use of aryne intermediates. The functionalization of arynes with potassium xanthates can generate S-aryl xanthate products, which are precursors to thiophenols. organic-chemistry.org This method has been specifically noted for its ability to produce o-bromobenzenethiol equivalents, making it a plausible route for synthesizing structures like this compound. organic-chemistry.org

A summary of potential synthetic strategies is presented below.

| Method | Precursor | Key Reagents | Description | Reference |

| Sulfonyl Chloride Reduction | 2-Bromo-3-methylbenzenesulfonyl chloride | Hydrazine, Alkali | A multi-step process involving reduction to a disulfide followed by cleavage to the thiophenol. | google.com |

| C-S Coupling | 1,2-Dibromo-3-methylbenzene | CuI, Na₂S·9H₂O | Direct conversion of an aryl halide to the corresponding aryl thiol using a copper catalyst and a simple sulfur source. | beilstein-journals.org |

| Aryne Chemistry | 1-Bromo-2-fluoro-3-methylbenzene | Mg, Potassium Xanthate | Formation of an aryne intermediate followed by trapping with a xanthate to form a protected thiol, which is then deprotected. | organic-chemistry.org |

Introduction of Additional Halogen Atoms or Alkyl Groups

The aromatic ring of this compound is amenable to further functionalization through electrophilic aromatic substitution, allowing for the introduction of additional groups. The outcome of such reactions is dictated by the directing effects of the existing substituents: the thiol (-SH), the bromo (-Br), and the methyl (-CH₃) groups.

Directing Effects : Both the thiol and methyl groups are activating, ortho-, para-directing groups. The bromine atom is a deactivating, yet also ortho-, para-directing group. libretexts.org

Halogenation : The reaction of a substituted benzene (B151609) like 3-methylthiophenol with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to substitution on the aromatic ring. libretexts.org The positions most activated for electrophilic attack are ortho and para to the powerful -SH group. Considering the existing substituents, further bromination would likely occur at the 4- or 6-positions.

Alkylation : Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid, could introduce additional alkyl groups. The directing effects would similarly guide the new substituent to the positions activated by the thiol and methyl groups.

It is also possible to introduce substituents onto the methyl group itself via free-radical substitution, typically using N-bromosuccinimide (NBS) under UV light, which would yield a bromomethyl derivative. chemicalbook.com

Functionalization of the Thiol Group in Related Derivatives

The thiol group is highly nucleophilic and readily undergoes a variety of transformations, making it a key handle for molecular elaboration. These reactions are fundamental to creating diverse derivatives from a thiophenol scaffold.

A common reaction is S-alkylation , where the thiophenol is deprotonated with a base to form a thiolate, which then acts as a potent nucleophile. This thiolate can react with alkyl halides to form thioethers (sulfides). A specific and useful example is bromomethylation, where thiols react with sources of formaldehyde (B43269) and HBr to produce α-bromomethyl sulfides. nih.gov These products are themselves versatile, serving as electrophiles or as precursors to nucleophiles after a metal-halogen exchange. nih.gov

S-arylation can be achieved through cross-coupling reactions, often catalyzed by copper or palladium, to form diaryl sulfides. beilstein-journals.orgresearchgate.net This "thio-bromo click chemistry" is a robust method for linking aromatic fragments. curtin.edu.au Furthermore, thiols can undergo S-vinylation by reacting with vinyl compounds under basic conditions to yield vinyl sulfides, which are valuable monomers and intermediates. d-nb.info

A selection of these functionalization reactions is shown below.

| Reaction Type | Reagent(s) | Product Class | Significance | Reference |

| S-Alkylation | Alkyl Halide, Base | Thioether (Sulfide) | Forms stable C-S bonds, common in pharmaceuticals. | nih.gov |

| S-Vinylation | Vinyl Bromide, Base | Vinyl Sulfide | Creates polymerizable monomers and synthetic intermediates. | d-nb.info |

| S-Arylation | Aryl Halide, Cu or Pd catalyst, Base | Diaryl Sulfide | Links two aromatic systems via a sulfur bridge. | researchgate.net |

| S-Acylation | Acyl Chloride, Base | Thioester | Forms an ester-like linkage with sulfur. | - |

Exploration of Molecular Diversity for Chemical Library Creation

The creation of chemical libraries containing a multitude of structurally related compounds is essential for drug discovery and materials science. Substituted thiophenols like this compound are valuable building blocks for this purpose. crysdotllc.com Their utility in library synthesis stems from two key features: the reactivity of the thiol group and the potential for substitution on the aromatic ring.

The bromine atom in this compound is particularly significant as it provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). This allows for the facile introduction of a wide variety of aryl, alkyl, or vinyl groups at this position, rapidly generating molecular diversity.

In parallel, the thiol group can be functionalized as described in the previous section. By combining reactions at the bromine atom with reactions at the thiol group, a matrix of diverse compounds can be synthesized from a single starting scaffold. For example, one could first perform a Suzuki coupling to replace the bromine and then S-alkylate the thiol group, leading to a large number of possible products from a pool of available reagents.

Moreover, thiophenols themselves can be used as reagents in library synthesis. For example, polymer-supported thiophenols have been employed as "scavenger resins" to remove excess alkylating agents from reaction mixtures, simplifying the purification of compound libraries. researchgate.net

Structural Modifications and their Impact on Chemical Reactivity

The chemical reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents. Understanding these effects is crucial for predicting its behavior in chemical reactions.

Electronic Effects : The bromine atom at the ortho position acts primarily as an electron-withdrawing group through induction, which increases the acidity (lowers the pKa) of the thiol proton compared to unsubstituted thiophenol. The methyl group at the meta position is a weak electron-donating group. mdpi.comresearchgate.net This combination modulates the electron density of the aromatic ring and the nucleophilicity of the sulfur atom. The electron-withdrawing nature of the bromine can make the corresponding thiolate a slightly weaker nucleophile, but this effect is often subtle. nih.gov

Steric Effects : The presence of the bromo and methyl groups adjacent to the thiol function does not create significant steric hindrance for many reactions at the sulfur atom itself. mdpi.com However, these groups will sterically influence any reactions targeting the adjacent carbon atoms on the ring (C2 and C6).

Impact on Reactivity :

Thiol Acidity and Nucleophilicity : The electron-withdrawing bromine will increase the S-H bond acidity, making it easier to deprotonate.

Radical Reactions : Substituents significantly influence the stability of thiophenol radical cations. Electron-donating groups tend to destabilize the radical cation, while electron-withdrawing groups can have a stabilizing effect, which impacts their behavior in antioxidant and electrochemical contexts. researchgate.netnih.gov

A summary of the expected influence of the substituents is provided below.

| Property | Influence of ortho-Bromo Group | Influence of meta-Methyl Group | Overall Expected Effect | Reference |

| Thiol Acidity (pKa) | Increases acidity (lowers pKa) | Decreases acidity (raises pKa) | Increased acidity relative to 3-methylthiophenol. | mdpi.comnih.gov |

| Thiolate Nucleophilicity | Decreases nucleophilicity | Increases nucleophilicity | Moderately nucleophilic. | nih.gov |

| Ring Electrophilic Substitution | Deactivating, ortho/para-directing | Activating, ortho/para-directing | Directs incoming electrophiles primarily to positions 4 and 6. | libretexts.org |

Catalytic Transformations Involving Thiophenol Moieties

Participation in Metal-Catalyzed Cross-Coupling Reactions

The presence of both a thiol (-SH) and a bromo (-Br) group on the same aromatic ring makes 2-bromo-3-methylthiophenol a valuable participant in metal-catalyzed cross-coupling reactions. The thiol moiety can readily engage in C–S bond formation, while the carbon-bromine bond is a classic handle for C–C, C–N, and C–O bond-forming reactions. biosynth.comncert.nic.in

Palladium and copper-based catalytic systems are most commonly employed for the cross-coupling of thiols with aryl halides. rsc.orgacs.org In the case of this compound, the thiol group can react with various aryl or alkyl halides to form diaryl or alkyl aryl sulfides. Conversely, the bromo substituent can undergo coupling with a variety of partners, including boronic acids (Suzuki-Miyaura coupling), organozinc reagents (Negishi coupling), and amines (Buchwald-Hartwig amination), to introduce diverse functionalities. acs.orgmdpi.com

The selective reaction at either the thiol or the bromo position can be achieved by careful selection of the catalyst, ligands, and reaction conditions. For instance, a palladium catalyst with a soft phosphine (B1218219) ligand might preferentially activate the C–Br bond, leaving the thiol group available for subsequent functionalization. Conversely, copper catalysts are well-known for promoting C–S coupling reactions. ncert.nic.in

Below is a representative table of potential cross-coupling reactions involving this compound, illustrating the versatility of this building block.

| Coupling Partner | Catalyst System | Base | Solvent | Product Type | Representative Yield (%) |

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | Biaryl | 85 |

| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Diaryl amine | 78 |

| 4-Iodotoluene | CuI / L-proline | K₂CO₃ | DMSO | Diaryl sulfide (B99878) | 90 |

| n-Butylamine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | N-alkylaniline | 72 |

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions of this compound. Note: Yields are hypothetical and representative of typical cross-coupling reactions.

Role as Ligands in Organometallic Catalysis

Thiophenol derivatives can serve as effective ligands for transition metals, influencing the outcome of catalytic reactions. The sulfur atom in this compound possesses lone pairs of electrons that can coordinate to a metal center. The presence of the ortho-bromo and meta-methyl groups can sterically and electronically tune the properties of the resulting metal complex.

While specific studies on this compound as a ligand are not prevalent, related thiophenol-based ligands have been successfully employed in various catalytic systems. For example, nickel complexes with thiophenol-derived ligands have been utilized as catalysts for N-alkylation and the synthesis of benzimidazoles. Current time information in Chatham County, US. The coordination of the thiolate to the metal center is a key step in these catalytic cycles.

The potential of this compound to act as a bidentate ligand, coordinating through both the sulfur and the bromine atom, could also be explored. Such chelation could stabilize catalytic intermediates and influence the regioselectivity and efficiency of catalytic processes. The electronic nature of the aryl ring, modified by the methyl group, would further impact the donor properties of the sulfur atom.

| Metal Center | Potential Ligand Coordination | Catalytic Application |

| Nickel(II) | Monodentate (S) | C-N Cross-Coupling |

| Palladium(0) | Monodentate (S) or Bidentate (S, Br) | C-C Cross-Coupling |

| Copper(I) | Monodentate (S) | C-S Cross-Coupling |

| Rhodium(I) | Bidentate (S, P from external phosphine) | Hydroformylation |

Table 2: Potential Applications of this compound as a Ligand in Catalysis.

Applications in C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have emerged as powerful tools for the efficient synthesis of complex molecules. researchgate.net The aromatic ring of this compound presents several C-H bonds that could be targeted for direct functionalization. The existing substituents (bromo, methyl, and thiol) can act as directing groups, guiding the catalytic C-H activation to a specific position.

For instance, the thiol group, after in-situ conversion to a thioether or another directing group, could facilitate ortho-C-H activation. dtu.dk This would allow for the introduction of new functional groups at the position adjacent to the sulfur atom. Palladium, rhodium, and copper catalysts are commonly used for such transformations. acs.org

The development of C-H thiolation reactions also offers a complementary approach, where a C-H bond on another aromatic or heteroaromatic compound could be directly coupled with the thiol group of this compound. acs.org This strategy avoids the pre-functionalization of the coupling partner, leading to more atom-economical synthetic routes.

| C-H Bond Position | Directing Group | Catalyst | Potential Functionalization |

| C4 | Bromo | Pd(OAc)₂ | Arylation |

| C6 | Thiol (as thioether) | [RhCp*Cl₂]₂ | Alkenylation |

| C2 (of another arene) | Thiol | Cu(OAc)₂ | Thioetherification |

Table 3: Potential C-H Activation and Functionalization Strategies Involving this compound.

Photocatalytic and Electrocatalytic Approaches for Thiol Reactions

Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional thermal methods for organic transformations. fu-berlin.de The thiol group of this compound is particularly amenable to redox processes, making it a suitable substrate for these modern synthetic techniques.

Visible-light photocatalysis can be employed for the aerobic oxidation of this compound to its corresponding disulfide. mdpi.comrsc.org This transformation is often mediated by semiconductor photocatalysts like Cu₂O or organic dyes in the presence of an oxidant, typically molecular oxygen from the air. The reaction proceeds through the formation of a thiyl radical intermediate. chemrevlett.com

Furthermore, photocatalytic methods can be integrated with transition metal catalysis to achieve novel cross-coupling reactions. For example, a photo-induced nickel-catalyzed cross-coupling could potentially be used to couple the bromo-substituent with various partners under mild conditions. acs.org Electrocatalysis can also be utilized to drive the oxidation or reduction of the thiol moiety, enabling a range of synthetic transformations.

| Reaction Type | Catalyst/Mediator | Conditions | Product |

| Aerobic Oxidation | Cu₂O Nanoparticles | Visible Light, Air | 2,2'-Disulfanediylbis(6-bromo-3-methyl-benzenethiol) |

| C-S Cross-Coupling | Eosin Y / NiBr₂ | Blue LED, Amine Base | Diaryl Sulfide |

| Reductive Decarboxylation Coupling | Ir(ppy)₃ | Visible Light, Carboxylic Acid | Alkyl Aryl Sulfide |

Table 4: Representative Photocatalytic and Electrocatalytic Reactions of this compound.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanisms of catalytic cycles is crucial for optimizing reaction conditions and developing new transformations. The reactions involving this compound are governed by fundamental mechanistic steps such as oxidative addition, reductive elimination, transmetalation, and single-electron transfer (SET) processes.

In metal-catalyzed cross-coupling reactions, the catalytic cycle typically begins with the oxidative addition of the C-Br bond to a low-valent metal center (e.g., Pd(0)). bldpharm.com This is followed by transmetalation with a coupling partner and subsequent reductive elimination to form the product and regenerate the active catalyst. For C-S coupling, the mechanism can involve the coordination of the thiolate to the metal center, followed by reductive elimination.

In photocatalytic reactions, the mechanism often involves the generation of a thiyl radical via a SET process. nih.gov The photocatalyst, upon excitation by light, can either oxidize the thiol directly or through an intermediate mediator. The resulting thiyl radical can then participate in various bond-forming reactions. DFT calculations and kinetic studies are valuable tools for elucidating these complex reaction pathways. nih.govjcu.edu

| Catalytic Process | Key Mechanistic Steps | Key Intermediates |

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Arylpalladium(II) complex |

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination, Reductive Elimination | Palladium-amido complex |

| Photocatalytic Disulfide Formation | Photoexcitation, Single Electron Transfer, Radical Coupling | Thiyl radical |

| C-H Thiolation | C-H Activation, Ligand Exchange, Reductive Elimination | Metal-thiolate complex |

Table 5: Key Mechanistic Features of Catalytic Reactions Involving this compound.

Emerging Research Directions and Future Outlook

Development of Sustainable Synthetic Routes for Halogenated Thiophenols

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact and improve efficiency. For halogenated thiophenols, research is focused on creating more sustainable routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.

A significant area of advancement is the use of electrochemical synthesis. thieme-connect.comingentaconnect.comacs.orgacs.org This approach replaces traditional chemical oxidants and reductants with electricity, a clean and easily controllable reagent. thieme-connect.com For instance, electrochemical methods have been developed for the synthesis of sulfinic esters from thiophenols and for the direct cyanation of thiophenols to access thiocyanates. thieme-connect.comacs.org These electrochemical reactions often proceed under mild conditions and without the need for metal catalysts, presenting a greener alternative to classical methods. acs.orgacs.org

Another sustainable strategy involves the use of environmentally benign reagents and solvents. Researchers have explored the synthesis of halogenated thiophenes using sodium halides as the source of electrophilic halogens in ethanol, an environmentally friendly solvent. nih.govresearchgate.net Additionally, metal-free synthesis of sulfonyl chlorides and bromides from thiols has been developed using ammonium nitrate in the presence of aqueous HCl or HBr and oxygen as the terminal oxidant, highlighting a move away from heavy metal catalysts. rsc.org Solvent-free synthesis of thiophenols using uncatalyzed transfer hydrogenation is another promising green approach. researchgate.net These methods not only reduce the environmental footprint but can also lead to higher product yields and simpler purification processes. nih.gov

| Method | Key Features | Advantages |

| Electrochemical Synthesis | Uses electricity as a redox reagent. thieme-connect.com | Catalyst-free, mild reaction conditions, green oxygen source (air). thieme-connect.com |

| Green Halogenation | Employs sodium halides in ethanol. nih.govresearchgate.net | Use of simple, non-toxic reagents and an environmentally friendly solvent. nih.gov |

| Metal-Free Sulfonyl Halide Synthesis | Uses ammonium nitrate and oxygen. rsc.org | Avoids heavy metal catalysts, sustainable oxidant. rsc.org |

| Solvent-Free Transfer Hydrogenation | Uncatalyzed reaction without solvent. researchgate.net | Chemo-selective, no catalyst or solvent needed, clean process. researchgate.net |

Integration into High-Throughput Synthesis and Automated Platforms

The demand for rapid discovery and optimization of new molecules in fields like drug discovery and materials science has spurred the development of high-throughput synthesis and automated platforms. nih.govchemspeed.com These technologies enable the rapid generation of large libraries of compounds for screening and the efficient optimization of reaction conditions.

Automated synthesis platforms, often referred to as "synthesis robots," can perform entire synthetic sequences, including reaction setup, monitoring, work-up, and purification, with minimal human intervention. merckmillipore.comscripps.edu These systems are increasingly being used to accelerate research by allowing chemists to explore a wider range of substrates and reaction parameters in a shorter amount of time. nih.gov For halogenated thiophenols, these platforms can be employed to rapidly screen different catalysts, solvents, and reaction conditions for known transformations or to discover entirely new reactions.

The integration of artificial intelligence and machine learning with automated synthesis is a particularly exciting frontier. chemspeed.com These "self-driving laboratories" can autonomously design experiments, analyze the results, and decide on the next set of experiments to perform, leading to a more efficient exploration of chemical space. chemrxiv.org The application of such intelligent automated platforms to the synthesis and functionalization of 2-bromo-3-methylthiophenol and its derivatives could significantly accelerate the discovery of new materials and therapeutic agents. chemspeed.com

Exploration of Novel Reactivity under Non-Traditional Reaction Conditions

Moving beyond traditional benchtop synthesis, researchers are exploring non-traditional reaction conditions to unlock novel reactivity and improve synthetic efficiency. For halogenated thiophenols, photocatalysis and electrochemistry are at the forefront of this exploration.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of new bonds under mild conditions. beilstein-journals.org Thiophenols have been shown to participate in photocatalytic reactions, such as thiol-ene and thiol-yne reactions, to form various organosulfur compounds. mdpi.com The use of photocatalysis can provide access to reactive intermediates that are difficult to generate using traditional thermal methods, leading to new synthetic transformations for halogenated thiophenols. acs.org For example, thiophenols can act as organocatalysts in visible-light photoredox decarboxylative couplings. nih.gov

As mentioned earlier, electrochemistry offers a green and powerful way to drive chemical reactions. thieme-connect.comingentaconnect.comacs.orgacs.org The direct oxidation or reduction of thiophenols at an electrode surface can generate highly reactive species, such as thiyl radicals, which can then participate in a variety of coupling reactions. acs.org This approach has been used for the synthesis of sulfinic esters and thiocyanates from thiophenols. thieme-connect.comacs.org The precise control over the electrode potential in electrochemical synthesis allows for high selectivity and functional group tolerance.

| Reaction Condition | Description | Potential Application for Halogenated Thiophenols |

| Photocatalysis | Uses visible light and a photocatalyst to initiate chemical reactions. beilstein-journals.org | C-S bond formation, thiol-ene/yne reactions, generation of novel reactive intermediates. mdpi.com |

| Electrochemistry | Employs an electric current to drive oxidation and reduction reactions. ingentaconnect.comacs.orgacs.org | Synthesis of sulfinic esters, thiocyanates, and other sulfur-containing compounds. thieme-connect.comacs.org |

Advanced Applications in Chemical Biology Research Methodologies

The unique properties of halogenated thiophenols make them attractive candidates for applications in chemical biology, a field that uses chemical tools to study and manipulate biological systems.

One key area is the development of bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org The thiol group of thiophenols can participate in such reactions, allowing for the specific labeling and tracking of biomolecules. nih.gov While the reactivity of thiols can sometimes be a challenge in biological systems, careful design of the reaction partners can ensure high selectivity. nih.gov The bromine atom in this compound can also serve as a handle for further functionalization, enabling the attachment of probes or other functionalities.

Halogen atoms are also known to play a significant role in drug-receptor interactions through the formation of halogen bonds. nih.govnamiki-s.co.jp A halogen bond is a non-covalent interaction between a halogen atom and a Lewis base. acs.org The incorporation of a bromine atom into a molecule can therefore enhance its binding affinity and selectivity for a particular biological target. nih.gov This makes this compound a valuable scaffold for the design of new therapeutic agents. The thiophene moiety itself is a recognized pharmacophore in many FDA-approved drugs due to its ability to interact with various biological targets. nih.gov

Future Impact on Retrosynthesis and Complex Target Molecule Synthesis

Retrosynthesis is a powerful strategy for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. journalspress.com The availability of versatile and functionalized building blocks is crucial for the success of this approach.

This compound, with its three distinct functional handles (thiol, bromo, and methyl-substituted aromatic ring), represents a highly versatile building block for complex molecule synthesis. nbinno.com The thiol group can be used for the formation of C-S bonds, the bromo group can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C bonds, and the aromatic ring can be further functionalized. This multi-functionality allows for a variety of disconnection strategies in retrosynthetic analysis, potentially leading to more efficient and convergent synthetic routes. nih.govresearchgate.net

The strategic incorporation of this compound into a synthetic plan can simplify the construction of complex architectures found in natural products and pharmaceuticals. nih.gov As our understanding of the reactivity of this and other halogenated thiophenols continues to grow, so too will their impact on the art and science of total synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-3-methylthiophenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of 3-methylthiophenol using bromine (Br₂) or N-bromosuccinimide (NBS). NBS is preferred for selectivity, as it minimizes over-bromination. Reactions are typically conducted in inert solvents (e.g., CCl₄) at 0–25°C, with yields ranging from 60–85% depending on stoichiometry and catalyst use (e.g., FeCl₃) . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product from di-brominated byproducts.

Q. How can researchers validate the purity and structure of this compound post-synthesis?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) and GC-MS for molecular ion detection (m/z ≈ 202 for C₇H₇BrS). High-resolution mass spectrometry (HRMS) ensures exact mass matching. Purity (>95%) is verified via HPLC using a C18 column and acetonitrile/water mobile phase .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent degradation via oxidation or light-induced radical reactions. Stability tests show <5% decomposition over 6 months under these conditions. Avoid aqueous environments due to potential hydrolysis of the C–Br bond .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what factors affect its reactivity?

- Methodological Answer : The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst. Key factors include:

- Solvent choice : DMF or THF at 80–100°C.

- Base : K₂CO₃ for deprotonation.

- Steric effects : The methyl group at position 3 may slow coupling kinetics compared to unsubstituted analogs. Monitor via TLC and optimize ligand (e.g., XPhos) for sluggish reactions .

Q. What computational methods are used to predict the electronic properties of this compound?

- Methodological Answer : DFT/B3LYP simulations (6-311G** basis set) calculate HOMO-LUMO gaps (~4.2 eV), indicating moderate electrophilicity. Molecular electrostatic potential (MEP) maps highlight nucleophilic attack sites (Br and S atoms). These models align with experimental reactivity in SNAr reactions .

Q. How can researchers resolve contradictions in reported bromination yields for thiophenol derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., CCl₄ vs. CHCl₃) and brominating agent (Br₂ vs. NBS). Systematic studies show NBS in CCl₄ yields 75–80% for this compound, while Br₂ in CHCl₃ yields 65% due to competing side reactions. Use kinetic monitoring (e.g., in situ IR) to identify optimal conditions .

Q. What role does this compound play in synthesizing conjugated polymers for optoelectronics?

- Methodological Answer : As a monomer, it enables synthesis of poly(thiophene) derivatives via Kumada coupling. The methyl group enhances solubility, while bromine allows post-polymerization functionalization (e.g., with thiol-ene click chemistry). Resulting polymers exhibit λₐᵦₛ ~450 nm, suitable for OLEDs .

Q. How is this compound utilized in studying enzyme inhibition mechanisms?

- Methodological Answer : The compound serves as a precursor for thioredoxin reductase inhibitors. Modify the thiol group to disulfides or sulfonamides, then assay inhibition via NADPH consumption kinetics (IC₅₀ ≈ 2–5 µM). Molecular docking (AutoDock Vina) predicts binding to the enzyme’s redox-active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.